Cas no 2435-64-5 (Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-)

Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]- structure
2435-64-5 structure
Product Name:Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
CAS No:2435-64-5
MF:C14H16N4O2S
MW:304.367441177368
CID:265147
PubChem ID:75522
Update Time:2025-04-19

Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
    • 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonamide
    • 4-(4-Dimethylamino-benzolazo)-benzolsulfonsaeureamid
    • 4-(4-dimethylamino-phenylazo)-benzenesulfonic acid amide
    • 4-(4-Dimethylamino-phenylazo)-benzolsulfonsaeure-amid
    • 4-{(e)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonamide
    • 4'-Dimethylamino-azobenzol-sulf
    • 4-Sulfonamide-4'-dimethylaminoazobenzene
    • AC1L2OXX
    • azo-sulfonamide, 1d
    • Benzenesulfonamide, p-((p-(dimethylamino)phenyl)azo)-
    • BRN 0677712
    • dabsyl amide
    • T0510-9363
    • SMR000592529
    • BDBM33269
    • 4-((4-(Dimethylamino)Phenyl)Diazenyl)Benzenesulfonamide
    • 2435-64-5
    • Z56857031
    • CHEMBL277836
    • SCHEMBL42643
    • NCGC00246044-01
    • CHEMBL1459709
    • 4-[(E)-(4-dimethylaminophenyl)azo]benzenesulfonamide
    • SR-01000817680
    • cid_75522
    • SR-01000036097
    • 4-(4'-Dimethylaminophenyl)Diazenylbenzenesulfonamide
    • 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonamide
    • DTXSID101036168
    • 4-((4-(dimethylamino)phenyl)azo)benzenesulfonamide
    • SR-01000817680-2
    • (E)-4-((4-(Dimethylamino)phenyl)diazenyl)benzenesulfonamide
    • MLS001171151
    • HMS2915K03
    • SR-01000036097-1
    • p-Phenyldiazenyl derivative, 4
    • AKOS034461621
    • 3-16-00-00372 (Beilstein Handbook Reference)
    • 70735-03-4
    • 4-(e)-[4-(dimethylamino)phenyl]diazenylbenzenesulfonamide
    • Inchi: 1S/C14H16N4O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3,(H2,15,19,20)/b17-16+
    • InChI Key: NZUPTIDAKYYKGC-WUKNDPDISA-N
    • SMILES: S(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)C)(N)(=O)=O

Computed Properties

  • Exact Mass: 304.09958
  • Monoisotopic Mass: 304.099396
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 96.5

Experimental Properties

  • Density: 1.2638 (rough estimate)
  • Boiling Point: 527.5°Cat760mmHg
  • Flash Point: 272.8°C
  • Refractive Index: 1.6440 (estimate)
  • PSA: 88.12
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